molecular formula C13H8ClF3O B15292407 1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene

1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene

Cat. No.: B15292407
M. Wt: 272.65 g/mol
InChI Key: XZPGCPUKAWJTGS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene is an organic compound that features a complex aromatic structure with multiple halogen substitutions

Preparation Methods

The synthesis of 1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic aromatic substitution reaction, where a chlorophenol derivative reacts with a difluoromethylated benzene under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium hydroxide or halogenating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional substituents.

Scientific Research Applications

1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent or a biochemical tool.

    Medicine: Research explores its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.

    Industry: The compound is investigated for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene can be compared with other halogenated aromatic compounds, such as:

    1-(4-Bromophenoxy)-2-(difluoromethyl)-3-fluorobenzene: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    1-(4-Chlorophenoxy)-2-(trifluoromethyl)-3-fluorobenzene: Contains an additional fluorine atom, potentially altering its chemical properties and applications.

    1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-chlorobenzene: Another variant with a different halogen substitution pattern, affecting its interactions and stability.

The uniqueness of this compound lies in its specific combination of halogen atoms, which confer distinct chemical and physical properties, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C13H8ClF3O

Molecular Weight

272.65 g/mol

IUPAC Name

1-(4-chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene

InChI

InChI=1S/C13H8ClF3O/c14-8-4-6-9(7-5-8)18-11-3-1-2-10(15)12(11)13(16)17/h1-7,13H

InChI Key

XZPGCPUKAWJTGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)F)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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